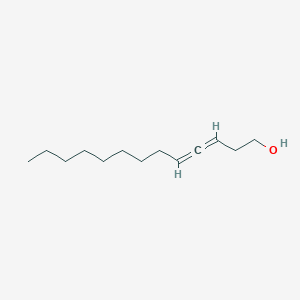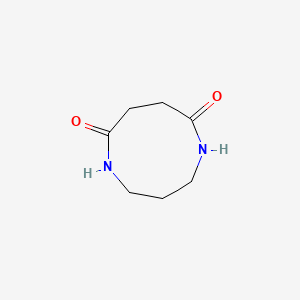![molecular formula C13H10N2O3S B14608634 Benzamide, N-[(4-nitrophenyl)thio]- CAS No. 60199-37-3](/img/structure/B14608634.png)
Benzamide, N-[(4-nitrophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C19H14N2O3S It is a derivative of benzamide, where the amide group is substituted with a 4-nitrophenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-nitrophenyl)thio]- typically involves the reaction of benzamide with 4-nitrophenylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoyl chloride, 4-nitrophenylthiol, and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Benzamide, N-[(4-nitrophenyl)thio]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted benzamide.
Reduction: The major product is an amino-substituted benzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The thio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
Benzamide, N-[(4-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.
Propiedades
Número CAS |
60199-37-3 |
|---|---|
Fórmula molecular |
C13H10N2O3S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C13H10N2O3S/c16-13(10-4-2-1-3-5-10)14-19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16) |
Clave InChI |
ASCNTIAJJRMXMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)



![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)


